3'-epi-Idoxuridine

Pharmaceutical Analysis Quality Control Impurity Profiling

Pharmaceutical QC laboratories require stereochemically defined impurity standards for accurate HPLC method validation, yet generic nucleoside analogs lack the 3'-epimer specificity critical for idoxuridine impurity profiling. 3'-epi-Idoxuridine (CAS 93780-25-7), designated Idoxuridine Impurity 3, provides the exact 3'-epimeric configuration required for stability-indicating methods compliant with ICH Q3A/B. • Quantify the 3'-epimer impurity in idoxuridine drug substance and product batches with certified reference material. • Probe viral thymidine kinase stereochemical selectivity using the inverted 3'-configuration as a comparative tool. • Leverage documented water and ethanol solubility for direct aqueous-based assay formulation, bypassing the solubility limitations of the parent drug idoxuridine.

Molecular Formula C9H11IN2O5
Molecular Weight 354.10 g/mol
CAS No. 93780-25-7
Cat. No. B117749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-epi-Idoxuridine
CAS93780-25-7
Synonyms1-(2-Deoxy-β-D-threo-pentofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione;  1-(2-Deoxy-β-D-threo-pentofuranosyl)-5-iodouracil; 
Molecular FormulaC9H11IN2O5
Molecular Weight354.10 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O
InChIInChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1
InChIKeyXQFRJNBWHJMXHO-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-epi-Idoxuridine Stereochemical & Antiviral Class


3'-epi-Idoxuridine (CAS 93780-25-7) is a pyrimidine nucleoside analog and the 3'-epimer of the FDA-approved antiviral agent idoxuridine (IDU; 5-iodo-2'-deoxyuridine) [1]. The compound is characterized by the inversion of the stereochemical configuration at the 3'-position of the deoxyribose sugar moiety (specifically, 1-(2-deoxy-β-D-threo-pentofuranosyl)-5-iodouracil) . As a structural analog of thymidine, 3'-epi-Idoxuridine functions as a competitive inhibitor of viral DNA polymerase upon intracellular phosphorylation, leading to the disruption of viral DNA synthesis and premature chain termination . This compound serves as a critical research tool for probing the stereochemical determinants of nucleoside analog activation by viral and cellular thymidine kinases, and it is also designated as an impurity reference standard (Idoxuridine Impurity 3) for pharmaceutical quality control applications .

3'-epi-Idoxuridine: Stereochemical Substitution Risks


Generic substitution among nucleoside analogs is scientifically unjustified due to the profound impact of subtle stereochemical and structural modifications on antiviral potency, selectivity, and metabolic stability. While the parent compound idoxuridine exhibits an IC50 of approximately 4.3 μM against feline herpesvirus and is a well-characterized inhibitor of HSV-1 DNA polymerase [1], the epimerization at the 3'-position in 3'-epi-Idoxuridine fundamentally alters its interaction with viral and cellular kinases . This stereochemical inversion influences the efficiency of the initial, rate-limiting phosphorylation step catalyzed by viral thymidine kinase (TK), thereby modulating the compound's activation to the active triphosphate metabolite . Consequently, in vitro antiviral activity, cytotoxicity profiles, and the potential for off-target effects cannot be extrapolated from idoxuridine or other approved agents like acyclovir (EC50 range: 0.0025–18.6 μM against HSV-1) [2] or trifluridine. The use of 3'-epi-Idoxuridine is therefore essential for precise, reproducible research where stereochemistry dictates biological outcome.

3'-epi-Idoxuridine vs. Closest Analogs: Evidence


Stereochemistry: D-threo vs. D-erythro

3'-epi-Idoxuridine is designated and commercially supplied as 'Idoxuridine Impurity 3' or 'Idoxuridine 3-Epi Impurity', a specific epimeric impurity generated during the synthesis or degradation of the active pharmaceutical ingredient (API) idoxuridine . This compound serves as a critical reference standard for developing and validating analytical methods (e.g., HPLC) to ensure the purity and stability of idoxuridine drug substance and drug product. Unlike general antiviral screening, this application requires the exact stereoisomer for accurate method calibration and quantification [1].

Pharmaceutical Analysis Quality Control Impurity Profiling Antiviral Drug Development

HIV-1 Reverse Transcriptase Inhibition

The antiviral activity of nucleoside analogs is exquisitely sensitive to stereochemistry, particularly at the 3'-position of the sugar moiety. For the parent compound idoxuridine (IC50 = 4.3 μM against feline herpesvirus [1]), its antiviral efficacy is dependent on initial phosphorylation by viral thymidine kinase (TK). The epimerization at the 3'-position in 3'-epi-Idoxuridine is documented to alter the efficiency of this phosphorylation step , thereby modulating its activation to the triphosphate metabolite that inhibits viral DNA polymerase. This class-level phenomenon is well-established for other nucleoside analogs; for instance, the differential antiviral activity of BVDU and its 3'-epimer demonstrates that such stereochemical changes directly translate to altered EC50 values and therapeutic indices [2].

Antiviral Research Nucleoside Analog Structure-Activity Relationship (SAR) Herpes Simplex Virus (HSV)

Physicochemical Profile vs. Idoxuridine

3'-epi-Idoxuridine exhibits distinct physicochemical properties that differentiate it from idoxuridine. The compound is described as a white to off-white crystalline powder with defined solubility characteristics: it is soluble in water and ethanol, and slightly soluble in ether and chloroform . Furthermore, it demonstrates chemical stability in the presence of acid, alkali, and enzymes . This profile is relevant for researchers developing analytical methods or formulating the compound for in vitro and in vivo studies.

Preformulation Drug Delivery Physicochemical Characterization Formulation Development

3'-epi-Idoxuridine Research & Development Applications


Antiviral Selectivity: DNA and Retroviruses

Procure 3'-epi-Idoxuridine as a certified reference standard for developing and validating stability-indicating HPLC methods to quantify the 3'-epimer impurity in idoxuridine drug substance and drug product batches, ensuring compliance with ICH Q3A/B guidelines [1]. This application is directly supported by its designation as 'Idoxuridine Impurity 3' .

Enzyme Stereochemical Recognition Studies

Utilize 3'-epi-Idoxuridine as a key stereochemical probe to investigate the structural determinants of substrate recognition and phosphorylation by viral (e.g., HSV-1, VZV) and cellular thymidine kinases. Its 3'-epimeric configuration provides a critical comparative data point against the natural substrate (thymidine) and the parent drug idoxuridine for understanding the molecular basis of antiviral selectivity .

Idoxuridine Impurity Reference Standard

Employ 3'-epi-Idoxuridine in cell-based assays to elucidate the impact of 3'-stereochemistry on the intracellular metabolic pathway (phosphorylation to mono-, di-, and triphosphate forms) and subsequent incorporation into viral or cellular DNA, leading to chain termination or mutagenesis . Its unique stereochemistry may result in a distinct pattern of DNA incorporation and repair pathway activation compared to idoxuridine, making it a valuable tool for studying the cellular responses to modified nucleosides .

Formulation and Preformulation Development for Nucleoside Analogs

Leverage the documented solubility (water, ethanol) and chemical stability (acid, alkali, enzyme) profile of 3'-epi-Idoxuridine to develop aqueous-based formulations for in vitro assays or as a model compound for prodrug design, bypassing the formulation challenges associated with poorly soluble nucleoside analogs like idoxuridine [2].

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